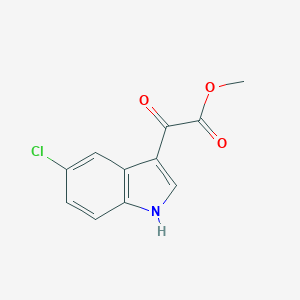

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate

Description

Properties

IUPAC Name |

methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFUXIOPJEOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439296 | |

| Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163160-55-2 | |

| Record name | Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate?

Introduction

Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, with CAS Number 163160-55-2, is a significant heterocyclic compound belonging to the indole family. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. This specific compound, featuring a chloro-substituent and a glyoxylate moiety, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Understanding its fundamental physicochemical properties is paramount for its effective handling, characterization, and deployment in synthetic workflows. This guide provides a comprehensive overview of its chemical identity, structural characteristics, spectroscopic signature, and the experimental methodologies required for its validation.

Chemical Identity and Structure

The structural integrity of a molecule dictates its reactivity and interactions. This compound is characterized by a planar indole ring system, which facilitates intermolecular interactions critical to its solid-state architecture.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 163160-55-2 | [1] |

| Molecular Formula | C₁₁H₈ClNO₃ | [1] |

| Molecular Weight | 237.64 g/mol | Calculated |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8 °C | [1] |

| InChI | 1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | [1] |

| InChI Key | YLDFUXIOPJEOOD-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C(=O)C1=CNC2=CC=C(Cl)C=C12 | Inferred |

Spectroscopic and Physicochemical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. The expected chemical shifts are predicted based on analyses of similar indole structures.[2][3]

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a downfield singlet for the indole N-H proton (around 12 ppm) due to hydrogen bonding. Aromatic protons on the indole ring would appear between 7.0 and 8.5 ppm, with splitting patterns dictated by their positions relative to the chloro and glyoxylate substituents. The methyl ester protons will present as a sharp singlet around 3.9 ppm.

-

¹³C NMR (Carbon NMR): The spectrum will feature two distinct carbonyl carbon signals for the ketone and ester groups in the highly deshielded region (160-185 ppm). The aromatic carbons will resonate between 110 and 140 ppm. The methyl ester carbon will appear as an upfield signal around 53 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, Electron Spray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be effective. The key diagnostic feature is the isotopic pattern of chlorine:

-

Molecular Ion (M⁺): A peak at m/z 237.

-

Isotopic Peak (M+2): A peak at m/z 239 with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom.

Solid-State Properties and Crystallography

While specific crystal structure data for the 5-chloro derivative is not published, extensive studies on the analogous 5-fluoro derivative, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, provide significant insight.[4][5] The indole ring system is essentially planar, a feature that promotes intermolecular interactions. The crystal lattice is likely stabilized by:

-

N-H···O Hydrogen Bonding: The indole N-H group acts as a hydrogen bond donor, interacting with the oxygen atoms of the glyoxylate moiety of an adjacent molecule, forming chains or tapes.

-

π–π Stacking: The planar aromatic rings can stack on top of each other, contributing to the overall stability of the crystal structure. These non-covalent interactions are critical in understanding the compound's solubility and solid-state behavior.

Experimental Methodologies

To ensure the identity, purity, and consistency of this compound, validated analytical methods are essential.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the analyte. The C18 stationary phase provides excellent hydrophobic retention, while a gradient elution ensures the separation of the main component from potential impurities with different polarities. UV detection is ideal due to the strong chromophore of the indole ring system.

Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Degas both solvents by sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the compound.

-

Dissolve in 5 mL of Acetonitrile to make a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

System Suitability: Before sample analysis, inject a standard to verify system performance (e.g., retention time stability, peak symmetry).

-

Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Causality: NMR provides definitive structural confirmation. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the compound and its residual proton signal does not interfere with most analyte signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more).

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Safety Information

According to the Globally Harmonized System (GHS), this compound requires careful handling.

-

Pictogram: Exclamation Mark.[1]

-

Signal Word: Warning.[1]

-

Hazard Statements:

-

Precautionary Statements:

Conclusion

This compound is a pale-yellow to yellow-brown solid with a molecular formula of C₁₁H₈ClNO₃. Its structural features, particularly the planar indole core, predispose it to significant intermolecular interactions such as hydrogen bonding and π–π stacking, which govern its solid-state properties. Standard analytical techniques, including HPLC for purity assessment and multinuclear NMR for structural verification, are essential for its characterization. The provided protocols offer a robust framework for researchers and drug development professionals to reliably validate this important synthetic intermediate.

References

-

Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & Subbiahpandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-di-hydro-1H-indol-3-ylidene)acetate . Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o856. [Link]

-

Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & Subbiahpandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-di-hydro-1H-indol-3-ylidene)acetate . PubMed. [Link]

-

Wang, S., Dong, H., Chen, H., Zhu, K., & Zhu, T. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate . Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o155. [Link]

-

methyl 1H-indol-2-yl(oxo)acetate . Chemical Synthesis Database. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

Supporting information . The Royal Society of Chemistry. [Link]

-

Methyl 2-(5-chloro-1H-indol-3-yl)acetate | 74339-45-0 . J&K Scientific. [Link]

-

Methyl chloroacetate | C3H5ClO2 | CID 7295 . PubChem. [Link]

-

Methyl chloroglyoxylate | C3H3ClO3 | CID 79846 . PubChem. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 20(3), 661-667. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | C12H11NO3 . PubChem. [Link]

-

Wang, S., Dong, H., Chen, H., Zhu, K., & Zhu, T. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate . PubMed. [Link]

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) . International Journal of Advance Research in Science and Engineering. [Link]

Sources

Spectral data for Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate (1H NMR, 13C NMR, IR, Mass Spec).

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Executive Summary

This technical guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in synthetic organic chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Beyond presenting raw data, this guide emphasizes the causal relationships behind spectral features, providing field-proven insights into experimental design and data interpretation. The protocols and analyses are structured to be self-validating, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The title compound, this compound, serves as a versatile building block for more complex molecular architectures. The presence of a chloro-substituent on the benzene ring and an α-ketoester group at the C3 position offers multiple reaction sites for diversification. Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses. This guide provides the foundational spectroscopic data and interpretation required for such validation.

The molecular structure, with key atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the proton framework of an organic molecule. For this compound, the key is to correctly assign the aromatic protons on the indole ring and the methyl ester protons.

Predicted ¹H NMR Spectral Analysis

The indole ring protons (H2, H4, H6, H7) and the N-H proton are expected to appear in the aromatic region (>7.0 ppm), while the methyl ester protons will be in the upfield region.

-

N-H Proton: The indole N-H proton is typically broad and appears at a high chemical shift (δ 11.0-12.0 ppm), which can vary with concentration and solvent.

-

H2 Proton: This proton is adjacent to the nitrogen atom and is deshielded, appearing as a singlet or a narrow doublet.

-

Aromatic Protons (H4, H6, H7): The 5-chloro substituent influences the electronic environment of the benzene ring protons. H4 will likely be a doublet, H6 a doublet of doublets, and H7 a doublet.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around δ 3.9 ppm.

¹H NMR Data Summary

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.30 | br s | 1H | NH -1 |

| ~8.45 | d | 1H | H -2 |

| ~8.10 | d | 1H | H -4 |

| ~7.55 | d | 1H | H -7 |

| ~7.25 | dd | 1H | H -6 |

| ~3.90 | s | 3H | -OCH ₃ |

Note: The presented data are typical values for similar 5-substituted indole-3-glyoxylates and should be confirmed experimentally.

In-depth Interpretation

The downfield shift of the N-H proton is characteristic of indole systems and is due to its acidic nature and involvement in hydrogen bonding. The H-2 proton's chemical shift is influenced by the adjacent nitrogen and the electron-withdrawing glyoxylate group.[2] The assignments for H4, H6, and H7 are based on established substitution patterns in indoles; the chlorine at C5 exerts a deshielding effect on the ortho proton H4 and H6. The sharp singlet at ~3.90 ppm is an unambiguous signature of the methyl ester group.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals and analyze the multiplicities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom typically appears as a single line, simplifying spectral interpretation.

Predicted ¹³C NMR Spectral Analysis

A total of 11 distinct carbon signals are expected. The carbonyl carbons will be the most downfield, followed by the aromatic carbons of the indole ring, and finally the aliphatic methyl carbon.

-

Carbonyl Carbons (C=O): Two signals are expected in the δ 160-190 ppm range.

-

Indole Ring Carbons: Eight signals are anticipated in the aromatic region (δ 100-140 ppm). The carbon bearing the chlorine (C5) will be directly observable, and its chemical shift will be influenced by the halogen.

-

Methyl Carbon (-OCH₃): A single peak is expected in the upfield region, typically around δ 50-60 ppm.[3]

¹³C NMR Data Summary

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~181.0 | C =O (ketone) |

| ~165.0 | C =O (ester) |

| ~136.0 | C -7a |

| ~135.0 | C -2 |

| ~128.0 | C -5 |

| ~126.0 | C -3a |

| ~124.0 | C -4 |

| ~122.0 | C -6 |

| ~114.0 | C -7 |

| ~112.0 | C -3 |

| ~52.5 | -OC H₃ |

Note: These are predicted chemical shifts based on known substituent effects on the indole ring.[4] Experimental verification is essential.

In-depth Interpretation

The two carbonyl carbons are significantly deshielded due to the electronegativity of the attached oxygen atoms. The chemical shifts of the indole carbons are assigned based on established data for 5-chloroindoles. C-2 and C-7a are typically the most downfield of the ring carbons. The signal for C-3 is notably upfield, a characteristic feature of the indole system. The methyl carbon's shift at ~52.5 ppm is typical for an ester methyl group.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

-

C=O Stretch: Two strong, sharp absorptions are expected for the ketone and ester carbonyls, likely in the 1650-1750 cm⁻¹ range.[5] Conjugation with the indole ring will shift these to a lower frequency.

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region for the ester.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1730 | Strong, Sharp | C=O Stretch (Ester) |

| ~1680 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1580, 1470 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~800 | Medium | C-Cl Stretch |

In-depth Interpretation

The presence of a sharp N-H stretch confirms the indole secondary amine. The two distinct and strong carbonyl peaks are the most telling feature, confirming the α-ketoester moiety. The ester C=O typically appears at a higher frequency than the ketone C=O, which is conjugated with the electron-rich indole ring.[5][6] The various C-H and C=C stretches confirm the presence of both aromatic and aliphatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.

Predicted Mass Spectrum Analysis

The compound has a molecular formula of C₁₁H₈ClNO₃.

-

Molecular Weight: 237.02 g/mol (for ³⁵Cl) and 239.02 g/mol (for ³⁷Cl).

-

Molecular Ion (M⁺): Expect to see a molecular ion peak at m/z 237 and an M+2 peak at m/z 239 with a characteristic ~3:1 intensity ratio, which is a definitive signature for a single chlorine atom.

-

Key Fragments:

-

Loss of the methoxy group (-OCH₃): m/z 206

-

Loss of the carbomethoxy group (-COOCH₃): m/z 178

-

Formation of the 5-chloro-1H-indol-3-ylcarbonyl cation: m/z 178

-

Mass Spectrometry Data Summary

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Relative Intensity | Assignment |

| 237/239 | High (~3:1) | [M]⁺ (Molecular Ion) |

| 206/208 | Medium (~3:1) | [M - OCH₃]⁺ |

| 178/180 | High (~3:1) | [M - COOCH₃]⁺ |

| 150/152 | Medium (~3:1) | [C₈H₅ClN]⁺ |

In-depth Interpretation

The observation of the isotopic pattern for chlorine in the molecular ion peak is the most critical piece of information for confirming the elemental composition.[7] The fragmentation pattern logically follows the structure, with initial cleavage at the ester and keto groups, which are the most labile parts of the molecule. The fragment at m/z 178 corresponds to the stable 5-chloroindoloyl cation, providing strong evidence for the core structure.

Experimental Protocol: Mass Spectrometry Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer source via direct infusion using a syringe pump.

-

Instrument Settings (for ESI):

-

Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure is not a linear process but an integrated workflow where each piece of data corroborates the others. This holistic approach minimizes ambiguity and ensures the highest level of confidence in the final assignment.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and definitive confirmation of its molecular structure. The combined data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are mutually consistent and align with theoretical predictions for the assigned structure. This guide serves as an authoritative reference for researchers, ensuring the quality and identity of this important synthetic intermediate for applications in medicinal chemistry and materials science.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. (2025). ResearchGate. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shifts. (2021). ACS Division of Organic Chemistry. Retrieved from [Link]

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). International Journal of Advanced Research in Science and Engineering. Retrieved from [Link]

-

Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Pavia, Lampman, Kriz, Vyvyan, Introduction to Spectroscopy. Retrieved from [Link]

-

Methyl (S)-2-(1–7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of Indole-Based Pharmaceutical Precursors: The Case of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

This technical guide provides an in-depth exploration of the crystallographic analysis of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a key intermediate in the synthesis of various pharmacologically active indole derivatives. The indole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutics ranging from anti-inflammatory agents to anti-cancer drugs.[1][2][3] A thorough understanding of the three-dimensional arrangement of atoms within these molecules, achievable through single-crystal X-ray diffraction, is paramount for rational drug design and the development of novel therapeutic agents.[4][5][6][7]

While a definitive crystal structure for the title compound is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate , to illustrate the comprehensive workflow and analytical depth of a typical crystal structure determination. This examination will serve as a robust proxy for researchers engaged in the study of similar indole-2-glyoxylates.

The Significance of Indole-2-Glyoxylates in Medicinal Chemistry

Indole-2-glyoxylates are versatile synthons in organic chemistry, enabling the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical industry, where they serve as precursors to a wide array of bioactive molecules.[8][9] The inherent reactivity of the glyoxylate moiety, coupled with the diverse functionalization potential of the indole ring, allows for the generation of extensive compound libraries for high-throughput screening. The biological activities of indole derivatives are vast, encompassing roles in the management of cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders.[1][2]

The Crystallization Imperative: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The synthesis of this compound can be achieved through established synthetic routes, often involving the acylation of 5-chloroindole.

Synthesis Pathway Overview

A plausible synthetic route involves the reaction of 5-chloroindole with an appropriate acylating agent, such as methyl chlorooxoacetate, in the presence of a suitable base. The reaction proceeds via electrophilic substitution at the C3 position of the indole ring, which is the most nucleophilic site.

Caption: Generalized synthetic scheme for this compound.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Success hinges on a systematic exploration of various crystallization conditions.

Experimental Protocol: Vapor Diffusion for Crystallization

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate).

-

Apparatus Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container (a beaker or jar) containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, heptane).

-

Slow Evaporation: The "good" solvent will slowly evaporate from the inner vial and mix with the vapor of the "poor" solvent in the sealed container. This gradual increase in the concentration of the "poor" solvent in the inner vial reduces the solubility of the compound, ideally leading to the slow formation of well-ordered crystals.

-

Incubation: The setup is left undisturbed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4][6][7] The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.[5]

Data Collection and Processing Workflow

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Structural Analysis of a Representative Analogue

As a proxy, we will consider the crystallographic data for Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate .[10] This data, available from the Cambridge Crystallographic Data Centre (CCDC), provides a wealth of information about the molecular geometry and packing.[11][12][13]

Table 1: Crystal Data and Structure Refinement for Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate [10]

| Parameter | Value |

| Empirical formula | C₁₂H₁₀ClNO₃ |

| Formula weight | 251.66 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.4709(7) Å |

| b = 17.1658(13) Å | |

| c = 7.9481(6) Å | |

| α = 90° | |

| β = 107.228(4)° | |

| γ = 90° | |

| Volume | 1103.88(15) ų |

| Z | 4 |

| Calculated density | 1.513 Mg/m³ |

| Absorption coefficient | 0.341 mm⁻¹ |

| F(000) | 520 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.29 to 28.28° |

| Reflections collected | 10447 |

| Independent reflections | 2815 [R(int) = 0.0311] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2815 / 0 / 157 |

| Goodness-of-fit on F² | 1.134 |

| Final R indices [I>2sigma(I)] | R1 = 0.0381, wR2 = 0.1384 |

| R indices (all data) | R1 = 0.0435, wR2 = 0.1456 |

| Largest diff. peak and hole | 0.341 and -0.213 e.Å⁻³ |

Interpretation of the Crystal Structure

The analysis of the crystal structure of the analogue reveals several key features:

-

Planarity: The indoline ring system is essentially planar. This planarity is crucial for understanding potential π-π stacking interactions, which can influence crystal packing and solid-state properties.[10]

-

Conformation: The acetate group is nearly coplanar with the indoline ring. The specific torsion angles define the overall conformation of the molecule, which is important for its interaction with biological targets.

-

Intermolecular Interactions: In the crystal lattice, molecules can be linked by various non-covalent interactions, such as hydrogen bonds and π-π stacking. These interactions dictate the packing arrangement and contribute to the overall stability of the crystal. For instance, in the analogue, π–π stacking interactions are observed between the benzene rings of adjacent molecules.[10]

Broader Implications for Drug Development

A detailed understanding of the solid-state structure of a pharmaceutical intermediate like this compound has several profound implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and conformational preferences obtained from crystallographic data provide a foundational understanding for SAR studies. This allows for the rational design of more potent and selective analogues.

-

Polymorphism Screening: The ability of a compound to exist in different crystal forms (polymorphism) can significantly impact its physicochemical properties, such as solubility and bioavailability. Crystallographic analysis is the definitive method for identifying and characterizing polymorphs.

-

Computational Modeling: High-quality crystal structures serve as the starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding modes of ligands to their biological targets.

Conclusion

The structural elucidation of key pharmaceutical intermediates through single-crystal X-ray diffraction is an indispensable component of modern drug discovery. While the specific crystal structure of this compound remains to be reported, the analysis of a close analogue provides a valuable framework for understanding the structural nuances of this important class of compounds. The insights gained from such studies, from molecular conformation to intermolecular interactions, are critical for the design and development of the next generation of indole-based therapeutics.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & Pandi, A. S. (n.d.). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. PubMed Central.

- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- Taylor & Francis Online. (2023, June 14). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1).

- Unknown. (n.d.). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. PMC - NIH.

- The University of Manchester. (n.d.). CCDC 897639: Experimental Crystal Structure Determination. Research Explorer.

- Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination.

- Sigma-Aldrich. (n.d.). This compound.

- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- Al-Ostoot, F. H., et al. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.

- Kaushik, N. K., et al. (n.d.). Biomedical Importance of Indoles. PMC - NIH.

- National Institutes of Health. (2024, August 1). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.

- CCDC. (n.d.). The Largest Curated Crystal Structure Database.

- ResearchGate. (n.d.). Reactions of indoles with glyoxylate derivatives.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pulstec.net [pulstec.net]

- 8. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Research Portal [iro.uiowa.edu]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Indole-3-Glyoxylamide Scaffold: A Mechanistic Deep Dive into a Privileged Structure in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The indole-3-glyoxylamide core represents a "privileged structure" in medicinal chemistry, a distinction earned by its remarkable versatility in binding to a diverse array of biological targets.[1][2] This scaffold, characterized by an indole ring linked to a glyoxylamide moiety, has served as a fertile ground for the development of potent modulators of cellular processes, leading to promising therapeutic candidates for a range of diseases, most notably cancer, neurodegenerative disorders, and infectious diseases.[2][3] This guide will provide an in-depth exploration of the primary mechanism of action for the most prominent class of indole-3-glyoxylamide compounds—tubulin polymerization inhibitors—and will also shed light on other validated biological activities. We will delve into the causality behind experimental designs and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in the field.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

A significant and well-characterized class of indole-3-glyoxylamide derivatives exerts its potent cytotoxic effects against cancer cells by interfering with the dynamic instability of microtubules.[3][4][5] These compounds are classified as microtubule-targeting agents (MTAs), a cornerstone of cancer chemotherapy.

Molecular Target: The Colchicine Binding Site on β-Tubulin

The primary molecular target for these anticancer indole-3-glyoxylamides is the heterodimeric protein tubulin, the fundamental building block of microtubules. Specifically, these compounds bind to the colchicine binding site on β-tubulin.[4][5] This binding event physically obstructs the polymerization of tubulin heterodimers into microtubules. Unlike the taxanes, which stabilize microtubules, or the vinca alkaloids, which induce tubulin aggregation, the indole-3-glyoxylamides act as pure tubulin polymerization inhibitors.[6]

The interaction with the colchicine site is a critical aspect of their mechanism. This site is a complex pocket, and the binding of indole-3-glyoxylamides prevents the conformational changes necessary for the incorporation of tubulin dimers into the growing microtubule polymer. This inhibitory action leads to a net depolymerization of the microtubule network.

Downstream Cellular Consequences

The inhibition of tubulin polymerization triggers a cascade of cellular events, culminating in apoptotic cell death. This pathway is a self-validating system: the observation of each sequential event reinforces the initial mechanistic hypothesis of tubulin polymerization inhibition.

-

Disruption of the Microtubule Network: The most immediate consequence of tubulin polymerization inhibition is the disassembly of the cellular microtubule network.[4][5] This can be directly visualized using immunofluorescence microscopy, where the well-defined filamentous network of tubulin in healthy cells is replaced by a diffuse, disorganized pattern in treated cells.

-

Cell Cycle Arrest at the G2/M Phase: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule formation, indole-3-glyoxylamides activate the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This activation prevents the cell from progressing from the G2 phase into mitosis (M phase), leading to a characteristic cell cycle arrest at the G2/M boundary.[5][7] This arrest can be quantitatively measured by flow cytometry analysis of cellular DNA content.

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase is an unsustainable state for the cell and ultimately triggers the intrinsic apoptotic pathway.[7][8] This programmed cell death is characterized by a series of morphological and biochemical changes, including mitochondrial membrane potential collapse, activation of caspases, and DNA fragmentation.[7][8] The induction of apoptosis is a hallmark of effective anticancer agents and serves as a key validation point for the mechanism of action of these compounds.

Visualizing the Primary Mechanism of Action

The following diagram illustrates the signaling cascade initiated by indole-3-glyoxylamide compounds that leads to apoptosis in cancer cells.

Caption: Experimental workflow for validating tubulin-inhibiting indole-3-glyoxylamides.

Detailed Experimental Protocols

-

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., DU145, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the indole-3-glyoxylamide compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

-

Principle: This assay directly measures the effect of the compound on the polymerization of purified tubulin in vitro. Tubulin polymerization is monitored by the increase in turbidity (light scattering) as microtubules form.

-

Protocol:

-

Reconstitute purified bovine or porcine brain tubulin in a suitable buffer.

-

Add the indole-3-glyoxylamide compound at various concentrations to the tubulin solution.

-

Initiate polymerization by adding GTP and warming the mixture to 37°C.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Compare the polymerization curves of treated samples to a control (e.g., DMSO) and a known inhibitor (e.g., colchicine).

-

-

Principle: This technique measures the DNA content of individual cells. Cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G1 phase. Treatment with a tubulin inhibitor is expected to cause an accumulation of cells in the G2/M phase.

-

Protocol:

-

Treat cells with the compound for a specified period (e.g., 24 hours).

-

Harvest the cells and fix them in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

-

Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells.

-

Protocol:

-

Grow cells on coverslips and treat them with the compound.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Incubate the cells with a primary antibody against α-tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. [4]

-

Quantitative Data Summary

The following table summarizes representative data for potent indole-3-glyoxylamide compounds, demonstrating their activity in key assays.

| Compound ID | Target Cell Line | Cytotoxicity IC50 (nM) [7] | Tubulin Polymerization IC50 (µM) [7] | Cell Cycle Effect |

| 7f | DU145 (Prostate) | 140 | 0.40 | G2/M Arrest [7] |

| BPR0C261 | Various | Potent | Yes | G2/M Arrest [5] |

| Indibulin | Various | Potent | Yes | G2/M Arrest [3][6] |

Conclusion and Future Perspectives

The indole-3-glyoxylamide scaffold has proven to be a highly successful template for the design of potent therapeutic agents. The primary mechanism of action for the anticancer derivatives—inhibition of tubulin polymerization at the colchicine binding site—is well-established and supported by a robust body of experimental evidence. The downstream consequences of this action, including G2/M cell cycle arrest and apoptosis, provide a clear and validated pathway to cytotoxicity in cancer cells.

The continued exploration of this privileged structure is warranted. Future research should focus on:

-

Improving Pharmacokinetic Properties: Enhancing oral bioavailability and metabolic stability to develop clinically viable drugs. [4][9]* Overcoming Drug Resistance: Designing novel analogs that are effective against multidrug-resistant cancer cell lines. [8]* Exploring Novel Targets: Expanding the therapeutic applications of this scaffold by systematically investigating its potential to interact with other biological targets beyond tubulin.

By leveraging the insights gained from decades of research and employing the rigorous experimental workflows outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of indole-3-glyoxylamide compounds.

References

- Structure-activity relationship refinement and further assessment of indole-3-glyoxylamides as a lead series against prion disease. ChemMedChem.

- Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry.

- Design, Synthesis, and StructurerActivity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. American Chemical Society.

- Design, synthesis, and structure-activity relationship of indole-3-glyoxylamide libraries possessing highly potent activity in a cell line model of prion disease. Journal of Medicinal Chemistry.

- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI.

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PMC.

- Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development.

- Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymeriz

- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. PubMed.

- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development Indole-3-Glyoxylamide.

- Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. PubMed.

- Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents. PubMed.

- Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents.

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed.

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajprd.com [ajprd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. ajprd.com [ajprd.com]

- 7. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of the Indole Nucleus: A Technical Guide to the Biological Activity of Substituted Derivatives

Preamble: The Enduring Legacy of the Indole Scaffold in Drug Discovery

The indole ring system, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, including a planar electron-rich system and a hydrogen bond donor, render it a "privileged scaffold"—a recurring molecular framework that demonstrates binding affinity to a diverse array of biological targets.[1][2][3] From the quintessential amino acid tryptophan to a plethora of natural products and blockbuster pharmaceuticals, the indole nucleus is intricately woven into the fabric of biological function and therapeutic intervention.[4][5][6] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of substituted indole derivatives. We will dissect the causal relationships between chemical structure and biological function, elucidate key mechanisms of action, and present actionable experimental protocols to empower the rational design of next-generation indole-based therapeutics.

I. The Indole Core: A Privileged Platform for Therapeutic Design

The unique physicochemical properties of the indole scaffold are central to its promiscuous yet specific interactions with biological macromolecules. The fused benzene and pyrrole rings create a delocalized π-electron system, facilitating π-π stacking and hydrophobic interactions with protein targets.[7] The pyrrolic nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring ligands within a binding pocket. Furthermore, the indole ring is amenable to substitution at multiple positions (N-1, C-2, C-3, C-4, C-5, C-6, and C-7), providing a rich canvas for chemists to modulate pharmacokinetic and pharmacodynamic properties.[8] This structural plasticity has been exploited to develop a vast armamentarium of drugs targeting a wide spectrum of diseases.[5][9]

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted indole derivatives have emerged as one of the most prolific classes of anticancer agents, exhibiting a remarkable diversity of mechanisms to thwart tumor growth and proliferation.[10][11][12][13][14] Their ability to target various hallmarks of cancer underscores their therapeutic potential.

A. Disruption of Microtubule Dynamics

A significant number of indole-based compounds exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[5][15]

-

Mechanism of Action: These agents typically bind to tubulin, the protein subunit of microtubules, at the colchicine binding site.[16] This binding event disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[10][16] The vinca alkaloids, such as vinblastine and vincristine, are classic examples of naturally occurring indole alkaloids that function as potent tubulin inhibitors.[11]

-

Structure-Activity Relationship (SAR): The substitution pattern on the indole ring is critical for potent anti-tubulin activity. For instance, in certain series of indole derivatives, substitutions at the C-6 and C-7 positions with heterocyclic moieties have been shown to enhance the inhibition of tubulin polymerization.[15]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a framework for assessing the ability of a test compound to inhibit tubulin polymerization.

1. Reagents and Materials:

- Tubulin (≥99% pure)

- General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

- GTP (100 mM stock)

- Glycerol

- Test compound (dissolved in DMSO)

- Positive control (e.g., Paclitaxel, Nocodazole)

- Negative control (DMSO)

- 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm.

2. Procedure:

- Prepare tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

- Dispense 10 µL of various concentrations of the test compound, positive control, or negative control into the wells of a 96-well plate.

- Pre-warm the plate to 37°C.

- Initiate the polymerization reaction by adding 90 µL of the pre-warmed tubulin solution to each well.

- Immediately place the plate in the spectrophotometer pre-heated to 37°C.

- Measure the absorbance at 340 nm every minute for 60 minutes.

- Plot the absorbance against time to generate polymerization curves.

- Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Causality behind Experimental Choices: The use of a spectrophotometer to measure the increase in absorbance at 340 nm provides a real-time, quantitative measure of microtubule formation (light scattering). The inclusion of positive and negative controls is essential for validating the assay's performance and ensuring that any observed inhibition is due to the specific activity of the test compound and not an artifact of the experimental conditions.

B. Kinase Inhibition: Halting Aberrant Signaling Cascades

Many cancers are driven by dysregulated protein kinase activity. Indole derivatives have been successfully developed as potent inhibitors of various kinases involved in cancer progression.[10][17]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways, such as the NFκB/PI3K/Akt/mTOR pathway, can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.[10][17] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a multi-targeted receptor tyrosine kinase inhibitor with an indole core.[12][18]

Diagram: Simplified Kinase Inhibition by an Indole Derivative

Caption: Competitive inhibition of a kinase by a substituted indole derivative.

C. Other Anticancer Mechanisms

The anticancer prowess of indole derivatives extends beyond tubulin and kinase inhibition. They have been shown to act as:

-

Topoisomerase inhibitors: Interfering with DNA replication and repair.[10][17]

-

Aromatase inhibitors and estrogen receptor modulators: Crucial in hormone-dependent cancers.[10][17]

-

Inducers of apoptosis: Triggering programmed cell death through various signaling pathways.[7][11]

Table 1: Representative Anticancer Indole Derivatives and their Mechanisms

| Compound Class | Example | Primary Mechanism of Action | Target Cancer Types |

| Vinca Alkaloids | Vinblastine, Vincristine | Tubulin polymerization inhibitor | Lymphomas, Leukemias |

| Kinase Inhibitors | Sunitinib | Multi-targeted tyrosine kinase inhibitor | Renal cell carcinoma, GIST |

| Indole-3-carbinol | Indole-3-carbinol | Apoptosis induction, Estrogen modulation | Breast, Lung cancer[11] |

| Curcumin Derivatives | Methoxy-substituted indole curcumin | Dual anticancer and antioxidant | Laryngeal, Lung, Cervical cancer[5] |

III. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted indoles have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi.[19][20][21][22][23]

A. Antibacterial Activity

-

Mechanism of Action: The antibacterial mechanisms of indole derivatives are diverse and can involve the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation.[24][25] Some indole compounds have also been shown to act synergistically with conventional antibiotics, potentiating their efficacy against drug-resistant strains like MRSA.[19][25]

B. Antifungal Activity

-

Mechanism of Action: Indole derivatives can exert antifungal effects by inhibiting yeast-to-hypha transition, a critical step in the pathogenesis of fungi like Candida albicans, and by disrupting biofilm formation.[24] They can also damage mitochondrial function and interfere with cellular energy production.[24]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Reagents and Materials:

- Bacterial or fungal strain of interest

- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

- Test compound (dissolved in DMSO)

- Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

- Negative control (broth with DMSO)

- Sterile 96-well microtiter plates

- Spectrophotometer or visual inspection.

2. Procedure:

- Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

- Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

- Add the inoculum to each well, including the positive and negative control wells.

- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density at 600 nm.

Self-Validating System: The inclusion of a positive control with a known MIC for the specific microbial strain ensures that the assay is sensitive and performing correctly. The negative control confirms that the broth and solvent are not inhibiting microbial growth.

IV. Antiviral Activity: A Promising Frontier

Indole-containing compounds have a rich history in antiviral drug discovery, with several approved drugs and numerous candidates in clinical trials.[1][26][27][28]

-

Mechanism of Action: The antiviral activity of indole derivatives is target-specific. For example, some compounds inhibit viral entry and fusion, while others target viral enzymes like reverse transcriptase, integrase, or polymerase.[27] Delavirdine is an example of an indole-based non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][27] More recently, indole derivatives have been investigated for their potential against emerging viruses like Dengue, Zika, and SARS-CoV-2.[29][30] Some novel indole alkaloids have been shown to interfere with the viral replication complex of Dengue and Zika viruses.[29]

Diagram: Workflow for Antiviral Drug Screening

Caption: A generalized workflow for the discovery of antiviral indole derivatives.

V. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Indole derivatives, including the well-known NSAID Indomethacin, have demonstrated potent anti-inflammatory properties.[31][32][33][34]

-

Mechanism of Action: A primary mechanism of anti-inflammatory indoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[31] More recent research has shown that indole derivatives can also modulate other inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and reducing oxidative stress.[33][35]

VI. Future Perspectives and Conclusion

The indole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[36][37][38] The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of substituted indoles will undoubtedly lead to the development of more potent and selective drugs with improved safety profiles.[4][39] The future of indole-based drug discovery lies in the rational design of multi-target agents, the exploration of novel biological targets, and the application of cutting-edge technologies such as computational modeling and artificial intelligence to accelerate the discovery process. This guide has provided a comprehensive overview of the diverse biological activities of substituted indole derivatives, underpinned by mechanistic insights and practical experimental guidance, to aid researchers in harnessing the full therapeutic potential of this privileged heterocyclic nucleus.

References

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). Molecules. [Link]

-

Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. (2010). Current Organic Chemistry. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Advances. [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers in Chemistry. [Link]

-

A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. (2019). Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. (2021). European Journal of Medicinal Chemistry. [Link]

-

Indole as a Core Anti-Inflammatory Agent- A Mini Review. (2013). Chemical Science Review and Letters. [Link]

-

Full article: Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (2021). Journal of Drug Targeting. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). European Journal of Medicinal Chemistry. [Link]

-

Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Current Organic Chemistry. [Link]

-

Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (2024). Infectious Disorders - Drug Targets. [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2020). Current Drug Targets. [Link]

-

Different mechanisms of indole derivatives as anticancer agents. (2024). ResearchGate. [Link]

-

Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate. [Link]

-

Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. (2018). European Journal of Medicinal Chemistry. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (2020). RSC Medicinal Chemistry. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (2020). RSC Medicinal Chemistry. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Catalytic Functionalization of Biologically Active Indoles. (n.d.). RosDok. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). PubMed. [Link]

-

Biomedical Importance of Indoles. (2011). Molecules. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

-

Structure/activity relationships of indole derivatives. (2023). ResearchGate. [Link]

-

Antiviral activity of indole derivatives. (2009). Antiviral Research. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). Microbiology Spectrum. [Link]

-

Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2023). Cuestiones de Fisioterapia. [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv. [Link]

-

Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Research Journal of Pharmacy and Technology. [Link]

-

Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (2022). Polycyclic Aromatic Compounds. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

- Plant-Derived Alkaloids In Pharmaceutical Development: Mechanisms And Applic

-

Overview of A) indole alkaloids and therapeutic agents, B) the diverse... (n.d.). ResearchGate. [Link]

-

A review on recent developments of indole-containing antiviral agents. (2015). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. (2010). Current Organic Chemistry. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

-

Alkaloids in Future Drug Discovery. (2022). MDPI. [Link]

-

Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. (2023). MDPI. [Link]

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. (2025). Drug Discovery Today. [Link]

-

Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. (n.d.). ResearchGate. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry. [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. [Link]

Sources

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Bentham Science [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. researchgate.net [researchgate.net]

- 22. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 23. jddtonline.info [jddtonline.info]

- 24. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. mdpi.com [mdpi.com]

- 31. chesci.com [chesci.com]

- 32. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 33. chemrxiv.org [chemrxiv.org]

- 34. tandfonline.com [tandfonline.com]

- 35. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 36. benthamdirect.com [benthamdirect.com]

- 37. Synthesis and Catalytic Functionalization of Biologically Active Indoles @ RosDok [rosdok.uni-rostock.de]

- 38. Synthesis of Indole Derivatives with Biological Activity by React...: Ingenta Connect [ingentaconnect.com]

- 39. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the In Silico Prediction of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate Bioactivity

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico computational methods at the forefront of modern pharmaceutical research.[1][2][3] These techniques allow for the rapid screening of vast chemical libraries, prediction of biological activities, and early assessment of pharmacokinetic profiles, thereby rationalizing the selection of candidates for synthesis and in vitro testing.[4] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a specific molecule, Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. This compound belongs to the indole family, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[5] We will navigate the entire predictive pipeline, from initial compound characterization and target identification to multi-faceted computational analysis—including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET profiling. Each step is detailed with the underlying scientific rationale, self-validating protocols, and actionable insights, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

This compound is an indole-glyoxylate derivative. The indole nucleus is a cornerstone of many pharmaceuticals due to its ability to interact with a multitude of biological targets. Specifically, indole derivatives have been investigated as potent inhibitors of enzymes crucial in pathophysiology, such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism that has emerged as a significant target in cancer immunotherapy.[6][7] IDO1 overexpression allows tumors to evade the immune system, making its inhibition a promising therapeutic strategy.[6]

Given this context, an in silico approach provides a robust, cost-effective, and rapid first pass to:

-

Identify probable biological targets.

-

Predict the binding affinity and interaction patterns with these targets.

-

Estimate the compound's "drug-likeness" and potential liabilities.

-

Generate hypotheses for further experimental validation.

This guide will use IDO1 as a primary example target to illustrate the structure-based prediction workflow, a choice informed by the structural class of our query compound.[8][9]

The Integrated In Silico Workflow

A credible bioactivity prediction does not rely on a single method but rather on the convergence of evidence from orthogonal approaches. Our workflow integrates structure-based, ligand-based, and pharmacokinetic predictions.